molecular formula C16H18BrN3O3 B10951190 3-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzoic acid

3-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzoic acid

Cat. No.: B10951190
M. Wt: 380.24 g/mol
InChI Key: OVDUIENPMKAQAY-UHFFFAOYSA-N
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Description

3-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzoic acid: , also known by its chemical formula C₁₂H₁₂N₂O₂ , is a compound with intriguing properties. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One notable approach involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with 2-methylpropanoyl chloride followed by amidation with benzoic acid . The detailed reaction conditions and mechanisms can be found in the literature .

Industrial Production:: While specific industrial methods for this compound might not be widely documented, research laboratories often synthesize it using scalable procedures. Optimization of these methods could potentially lead to industrial-scale production.

Chemical Reactions Analysis

Reactivity::

    Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various derivatives.

    Reduction: Reduction processes can modify the functional groups, affecting its properties.

    Substitution: The compound’s aromatic ring allows for substitution reactions.

    Amidation: The key step in its synthesis involves amidation of the carboxylic acid group.

Common Reagents and Conditions::

    Amidation: Ammonia or amine derivatives.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., bromine, chlorine).

Major Products:: The major products depend on the specific reaction conditions. For example, amidation yields the target compound, while oxidation or reduction may lead to different derivatives.

Scientific Research Applications

Chemistry::

    Building Block: Used in the synthesis of more complex molecules due to its versatile reactivity.

    Drug Development: Serves as a scaffold for designing potential pharmaceuticals.

Biology and Medicine:: Industry::

    Chemical Intermediates: Used in the production of other compounds.

    Pharmaceuticals: As mentioned earlier, imidazole-containing compounds play a crucial role in drug development.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. For instance, if used as a drug, it may interact with specific molecular targets or pathways.

Comparison with Similar Compounds

While I don’t have information on direct analogs of this compound, its uniqueness lies in the combination of the pyrazole ring, the 2-methylpropanoyl group, and the benzoic acid moiety. Researchers often compare it to related imidazole derivatives to understand its distinct properties.

Properties

Molecular Formula

C16H18BrN3O3

Molecular Weight

380.24 g/mol

IUPAC Name

3-[[3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methylpropanoyl]amino]benzoic acid

InChI

InChI=1S/C16H18BrN3O3/c1-9(8-20-11(3)14(17)10(2)19-20)15(21)18-13-6-4-5-12(7-13)16(22)23/h4-7,9H,8H2,1-3H3,(H,18,21)(H,22,23)

InChI Key

OVDUIENPMKAQAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(C)C(=O)NC2=CC=CC(=C2)C(=O)O)C)Br

Origin of Product

United States

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